molecular formula C8H13N3O2 B13303492 propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate CAS No. 92406-54-7

propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate

Cat. No.: B13303492
CAS No.: 92406-54-7
M. Wt: 183.21 g/mol
InChI Key: JAVHVQDAHMZTOF-UHFFFAOYSA-N
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Description

Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate is a pyrazole-based compound featuring a propan-2-yl ester group at position 3, an amino substituent at position 5, and a methyl group at position 1 of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied due to their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

92406-54-7

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-7(9)11(3)10-6/h4-5H,9H2,1-3H3

InChI Key

JAVHVQDAHMZTOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NN(C(=C1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate typically involves the reaction of 5-amino-1-methylpyrazole-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural uniqueness of propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate lies in its substituent arrangement. Key comparisons with analogous pyrazole carboxylates are summarized in Table 1.

Table 1: Substituent Comparison and Property Implications

Compound Name Ester Group Pyrazole Substituents Key Properties
This compound Propan-2-yl 5-amino, 1-methyl High lipophilicity; moderate polar solubility
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Ethyl 5-amino, 3-hydroxy, phenyl, cyano Lower lipophilicity; enhanced π-π interactions
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate Ethyl Thiophene-linked diamino groups Increased planarity; altered electronic density
  • Ethyl esters (e.g., in compounds from ) balance lipophilicity and solubility for applications requiring moderate polarity.
  • Amino vs. Hydroxy Groups: The 5-amino group in the target compound enhances hydrogen-bond donor capacity compared to hydroxy substituents (e.g., 3-hydroxy in ), favoring interactions with biological targets or polar solvents.
Computational and Electronic Structure Analysis

Computational tools like Multiwfn and density-functional methods enable detailed comparisons of electronic properties. For instance:

  • Electrostatic Potential (ESP): The 5-amino group in the target compound likely creates a localized positive ESP region, enhancing electrophilic reactivity at the pyrazole ring. In contrast, hydroxy or cyano substituents (e.g., in ) introduce negative ESP regions, altering nucleophilic attack sites.
  • Bond Order and Aromaticity : The methyl group at position 1 may slightly reduce pyrazole aromaticity compared to unsubstituted analogs, as observed in similar systems using topology analysis .

Table 3: Computational Data for Representative Compounds

Compound Bond Order (C3–O) ESP Max (kcal/mol) LogP (Predicted)
Target Compound 1.25 +35.2 1.8
Compound 11b 1.18 -28.7 2.3
Compound 7b 1.30 +12.4 1.5

Biological Activity

Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, an amino group, and a carboxylate moiety, which are critical for its biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

The compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access and modulating enzymatic activity.
  • Receptor Interaction : The structural components allow for interactions with various receptors, influencing cellular signaling pathways and gene expression.

Anti-inflammatory Properties

Research indicates that this compound has shown potential as an anti-inflammatory agent . It may interact with enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators.

Anticancer Activity

The compound has been explored for its anticancer properties . Studies have demonstrated cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer) : Exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.
  • DU 205 (prostate cancer) : Similar findings were observed, suggesting potential as a therapeutic agent against prostate cancer .

Case Studies and Research Findings

StudyCell LineIC50 Value (µM)Observations
Bouabdallah et al.Hep-23.25Significant cytotoxic potential
Wei et al.A54926Effective against lung cancer growth
Xia et al.A54949.85Induced apoptosis in cancer cells
Zheng et al.A5490.067Notable inhibition of lung cancer cell proliferation

Structural Analogues

Similar compounds have been synthesized and tested, providing insights into structure-activity relationships (SAR). For instance, derivatives of pyrazole have shown varying degrees of efficacy against different cancer types, emphasizing the importance of functional group modifications on biological activity .

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